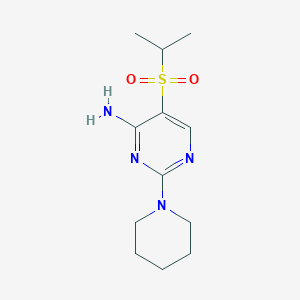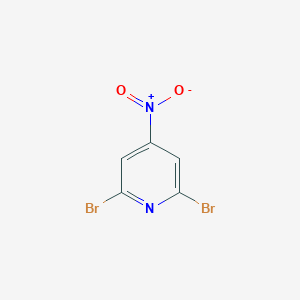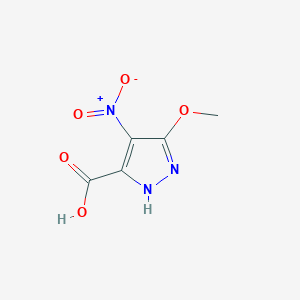
(2R,3R,5S)-2,5-dimethoxyoxolane-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,5S)-2,5-dimethoxyoxolane-3-carbaldehyde is a chemical compound used in scientific research for its unique properties. This compound is commonly used in the synthesis of other chemicals and has been studied extensively for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of (2R,3R,5S)-2,5-dimethoxyoxolane-3-carbaldehyde is not yet fully understood. However, it is believed to act as a nucleophile in various reactions, including the synthesis of chiral compounds.
Biochemische Und Physiologische Effekte
Studies have shown that (2R,3R,5S)-2,5-dimethoxyoxolane-3-carbaldehyde does not have any significant biochemical or physiological effects. However, it is important to note that this compound is primarily used in the synthesis of other chemicals, and its effects may vary depending on the compound being synthesized.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2R,3R,5S)-2,5-dimethoxyoxolane-3-carbaldehyde in lab experiments is its high yield during synthesis. Additionally, this compound is relatively stable, making it easier to handle and store. However, one limitation of using this compound is that it is not very soluble in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving (2R,3R,5S)-2,5-dimethoxyoxolane-3-carbaldehyde. One potential area of research is in the development of new synthetic methods using this compound. Additionally, researchers may investigate the mechanism of action of this compound in greater detail to better understand its potential applications in various fields. Finally, researchers may explore the potential use of (2R,3R,5S)-2,5-dimethoxyoxolane-3-carbaldehyde in the synthesis of new pharmaceuticals or other compounds with potential therapeutic applications.
Synthesemethoden
The synthesis of (2R,3R,5S)-2,5-dimethoxyoxolane-3-carbaldehyde involves the reaction of 2,5-dimethoxytetrahydrofuran with sodium chlorite in the presence of acetic acid. This reaction results in the formation of the desired compound with a yield of approximately 70%.
Wissenschaftliche Forschungsanwendungen
(2R,3R,5S)-2,5-dimethoxyoxolane-3-carbaldehyde has been used in various scientific research studies. One of the most significant applications of this compound is in the synthesis of other chemicals. It has been used to synthesize a variety of compounds, including chiral oxazolidinones and chiral pyrrolidines.
Eigenschaften
CAS-Nummer |
159551-27-6 |
|---|---|
Produktname |
(2R,3R,5S)-2,5-dimethoxyoxolane-3-carbaldehyde |
Molekularformel |
C7H12O4 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
(2R,3R,5S)-2,5-dimethoxyoxolane-3-carbaldehyde |
InChI |
InChI=1S/C7H12O4/c1-9-6-3-5(4-8)7(10-2)11-6/h4-7H,3H2,1-2H3/t5-,6+,7-/m1/s1 |
InChI-Schlüssel |
QMIGEDXMDGEZSR-DSYKOEDSSA-N |
Isomerische SMILES |
CO[C@@H]1C[C@@H]([C@@H](O1)OC)C=O |
SMILES |
COC1CC(C(O1)OC)C=O |
Kanonische SMILES |
COC1CC(C(O1)OC)C=O |
Synonyme |
3-Furancarboxaldehyde, tetrahydro-2,5-dimethoxy-, [2R-(2alpha,3alpha,5alpha)]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B61601.png)


![4-Chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B61608.png)

![2-[2-[(4-Chlorophenyl)sulfonyl]ethyl]cyclohexan-1-one](/img/structure/B61611.png)
![2-[2-(2-methoxyphenyl)phenyl]acetic Acid](/img/structure/B61613.png)





